1-Cyclohexyl-3-(2-phenylethyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-phenylethyl)thiourea can be achieved through several methods:
Condensation Reaction: A common method involves the condensation of cyclohexylamine with phenethyl isothiocyanate in an aqueous medium.
Thioacylation: Another approach involves the reaction of amines with carbon disulfide in the presence of a catalyst.
Industrial Production: On an industrial scale, the synthesis may involve the use of phenyl chlorothionoformate as a thiophosgene equivalent, reacting with amines in water to produce thioureas in high yields.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Scientific Research Applications
1-Cyclohexyl-3-(2-phenylethyl)thiourea has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-phenylethyl)thiourea involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are involved in various metabolic pathways.
Molecular Targets: It targets specific proteins and enzymes, disrupting their normal function and leading to therapeutic effects, such as antibacterial and anticancer activities.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives:
1-Cyclohexyl-3-phenylthiourea: Similar in structure but lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
Phenethylamine-based Thioureas: These compounds exhibit strong antibacterial and antioxidant activities, similar to this compound, but with different structural features.
Chiral Thioureas: These derivatives are used in asymmetric synthesis and medicinal chemistry, highlighting the versatility of thiourea compounds.
Properties
Molecular Formula |
C15H22N2S |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) |
InChI Key |
OZMNFPBNTNLENS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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